molecular formula C11H10N2O B1412961 6-(Pent-4-ynyloxy)nicotinonitrile CAS No. 1924322-05-3

6-(Pent-4-ynyloxy)nicotinonitrile

Cat. No. B1412961
M. Wt: 186.21 g/mol
InChI Key: YOUVYNNAHRFMLW-UHFFFAOYSA-N
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Description

6-(Pent-4-ynyloxy)nicotinonitrile is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.20 .


Synthesis Analysis

The synthesis of 6-(Pent-4-ynyloxy)nicotinonitrile involves the nucleophilic displacement reaction of 3-nitrophthalonitrile and 4-pentyn-1-ol, followed by cyclotetramerization in the presence of zinc acetate, cobalt acetate, and/or DBU .


Molecular Structure Analysis

The molecular structure of 6-(Pent-4-ynyloxy)nicotinonitrile is characterized by the presence of a nitrile group (-C≡N), which is similar to an alkyne with the main difference being the presence of a set of lone pair electrons on the nitrogen .


Chemical Reactions Analysis

The chemical reactions involving 6-(Pent-4-ynyloxy)nicotinonitrile include its formation through the nucleophilic displacement reaction of 3-nitrophthalonitrile and 4-pentyn-1-ol . Other reactions of nitriles, such as hydrolysis and reduction, could potentially apply to this compound .

properties

IUPAC Name

6-pent-4-ynoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-3-4-7-14-11-6-5-10(8-12)9-13-11/h1,5-6,9H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUVYNNAHRFMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pent-4-ynyloxy)nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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